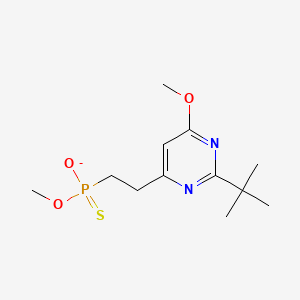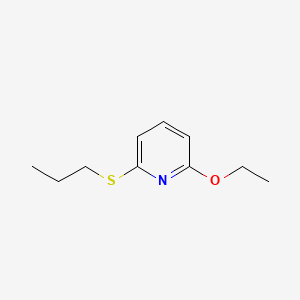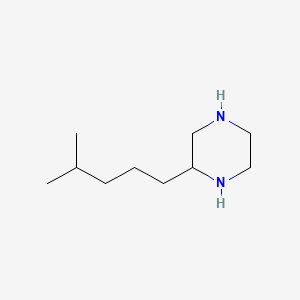![molecular formula C10H28N2O3Si2 B568461 N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine CAS No. 67923-07-3](/img/structure/B568461.png)
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine is a versatile compound known for its unique properties and wide range of applications. It is a type of silicone copolymer that combines the characteristics of both aminoethylaminopropylsiloxane and dimethylsiloxane. This compound is often used in various industrial and scientific applications due to its excellent thermal stability, flexibility, and chemical resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine typically involves the reaction of aminoethylaminopropylsilane with dimethylsiloxane. The process begins with the hydrolysis of aminoethylaminopropylsilane, followed by condensation with dimethylsiloxane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the copolymer .
Industrial Production Methods
In industrial settings, the production of this copolymer is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and optimized to achieve the desired molecular weight and properties of the copolymer .
Analyse Chemischer Reaktionen
Types of Reactions
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups in the copolymer can be oxidized to form corresponding oxides.
Reduction: The copolymer can undergo reduction reactions, particularly at the amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various alkylated or acylated products .
Wissenschaftliche Forschungsanwendungen
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent and surface modifier in the synthesis of advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and implants due to its biocompatibility and flexibility.
Industry: Applied in the production of adhesives, sealants, and coatings for various industrial applications .
Wirkmechanismus
The mechanism of action of N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine involves its ability to form strong bonds with various substrates through its amino groups. These bonds enhance the adhesion, flexibility, and durability of the materials it is incorporated into. The copolymer interacts with molecular targets such as proteins and cell membranes, making it useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- AMINOETHYLAMINOPROPYLMETHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER
- AMINOETHYLAMINOPROPYLSILOXANE-METHYLSILOXANE COPOLYMER
- AMINOETHYLAMINOPROPYLSILOXANE-ETHYLSILOXANE COPOLYMER
Uniqueness
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine is unique due to its specific combination of aminoethylaminopropylsiloxane and dimethylsiloxane units, which impart a balance of flexibility, thermal stability, and chemical resistance. This makes it particularly suitable for applications requiring durable and biocompatible materials .
Eigenschaften
IUPAC Name |
N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28N2O3Si2/c1-13-16(3,4)15-17(5,14-2)10-6-8-12-9-7-11/h12H,6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPSUXGNYHLHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(CCCNCCN)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67923-07-3 |
Source


|
| Record name | Siloxanes and Silicones, di-Me, [[[3-[(2-aminoethyl)amino]propyl]silylidyne]tris(oxy)]tris-, methoxy-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, [[[3-[(2-aminoethyl)amino]propyl]silylidyne]tris(oxy)]tris-, methoxy-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
